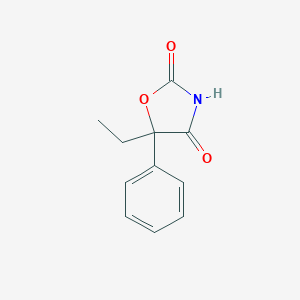

5-Ethyl-5-phenyl-1,3-oxazolidine-2,4-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Es conocido por su potente actividad fungicida contra un amplio espectro de patógenos fúngicos, incluidas las especies de Candida y Aspergillus . LY303366 inhibe la síntesis de 1,3-β-D-glucano, un componente esencial de la pared celular fúngica, lo que compromete la integridad estructural de las células fúngicas .

Métodos De Preparación

LY303366 se sintetiza mediante una serie de modificaciones semisintéticas de la echinocandina B. La ruta sintética implica la formación selectiva de éter en el grupo hidroxilo hemiaminal de LY303366 debido a su mayor reactividad sobre otros grupos hidroxilo en la molécula . La reacción está catalizada por ácido p-toluensulfónico o gas clorhídrico, lo que permite que la reacción se complete en aproximadamente 48 horas . Los métodos de producción industrial implican el uso de cromatografía líquida de alto rendimiento (HPLC) para el aislamiento y la purificación del producto preferido .

Análisis De Reacciones Químicas

LY303366 se somete a diversas reacciones químicas, incluidas reacciones de oxidación, reducción y sustitución. Los reactivos comunes utilizados en estas reacciones incluyen yoduro de propidio, anfotericina B y cilofungina . Los principales productos formados a partir de estas reacciones son derivados de LY303366 con grupos funcionales modificados, que exhiben diferentes grados de actividad antifúngica .

Aplicaciones Científicas De Investigación

LY303366 tiene una amplia gama de aplicaciones de investigación científica, particularmente en los campos de la química, la biología, la medicina y la industria. En química, se utiliza como un compuesto modelo para estudiar las relaciones estructura-actividad de los derivados de la echinocandina . En biología, se utiliza en ensayos citométricos de flujo para estudiar la viabilidad de la levadura y los efectos antifúngicos de varios compuestos . En medicina, LY303366 se utiliza para tratar infecciones fúngicas invasivas, incluida la candidiasis y la aspergilosis . En la industria, se emplea en el desarrollo de nuevos agentes y formulaciones antifúngicas .

Mecanismo De Acción

LY303366 ejerce sus efectos antifúngicos inhibiendo la enzima 1,3-β-D-glucano sintasa, que es crucial para la síntesis de 1,3-β-D-glucano, un componente principal de la pared celular fúngica . Esta inhibición conduce a la disrupción de la integridad de la pared celular, lo que resulta en inestabilidad osmótica y muerte celular . Los objetivos moleculares de LY303366 incluyen la pared celular fúngica y la enzima 1,3-β-D-glucano sintasa .

Comparación Con Compuestos Similares

LY303366 es parte de la clase de compuestos antifúngicos de la echinocandina, que también incluye caspofungina y micafungina . En comparación con estos compuestos similares, LY303366 exhibe un mecanismo de acción único al dirigirse específicamente a la 1,3-β-D-glucano sintasa . Además, LY303366 ha mostrado una eficacia superior contra ciertos patógenos fúngicos, como Aspergillus fumigatus resistente a la anfotericina B . Otros compuestos similares incluyen fluconazol e itraconazol, que se dirigen a diferentes vías en las células fúngicas .

Propiedades

Número CAS |

101053-00-3 |

|---|---|

Fórmula molecular |

C11H11NO3 |

Peso molecular |

205.21 g/mol |

Nombre IUPAC |

5-ethyl-5-phenyl-1,3-oxazolidine-2,4-dione |

InChI |

InChI=1S/C11H11NO3/c1-2-11(8-6-4-3-5-7-8)9(13)12-10(14)15-11/h3-7H,2H2,1H3,(H,12,13,14) |

Clave InChI |

SGQOVJBGRJMVJR-UHFFFAOYSA-N |

SMILES |

CCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |

SMILES canónico |

CCC1(C(=O)NC(=O)O1)C2=CC=CC=C2 |

Key on ui other cas no. |

101053-00-3 |

Números CAS relacionados |

64047-15-0 (hydrochloride salt) |

Sinónimos |

5-ethyl-5-phenyloxazolidinedione 5-ethyl-5-phenyloxazolidinedione, (+-)-isomer 5-ethyl-5-phenyloxazolidinedione, (R)-isomer 5-ethyl-5-phenyloxazolidinedione, (S)-isomer 5-ethyl-5-phenyloxazolidinedione, sodium salt EPO-5,5 |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.